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A Spectroscopic Comparison of 2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline

This guide provides a detailed spectroscopic comparison of two isomeric aromatic compounds,

2-Methyl-4-nitroaniline and 4-Methyl-2-nitroaniline. The objective is to offer researchers,

scientists, and drug development professionals a comprehensive analysis of their spectral

characteristics, supported by experimental data and protocols. The positional isomerism of the

methyl and nitro groups on the aniline scaffold leads to distinct differences in their

spectroscopic signatures, which are critical for their identification and characterization.

Molecular Structures
The key to understanding the spectroscopic differences lies in the distinct molecular structures

of the two isomers.

2-Methyl-4-nitroaniline: In this isomer, the methyl group is positioned ortho to the amino

group, and the nitro group is in the para position.

4-Methyl-2-nitroaniline: Conversely, in this isomer, the methyl group is para to the amino

group, and the nitro group is in the ortho position.

These structural variations influence the electronic environment of the atoms and bonds within

the molecules, giving rise to unique spectral data.
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The following tables summarize the key spectroscopic data for 2-Methyl-4-nitroaniline and 4-

Methyl-2-nitroaniline, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass

Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.

Compound
Chemical Shift (δ, ppm) and

Multiplicity
Solvent

2-Methyl-4-nitroaniline
7.89 (d), 7.88 (dd), 6.66 (d),

6.49 (s, NH₂), 2.13 (s, CH₃)[1]
DMSO-d₆

4-Methyl-2-nitroaniline
7.26 (d), 7.06 (dd), 6.80 (d),

3.84 (s, NH₂), 2.44 (s, CH₃)[2]
CDCl₃

¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Chemical Shift (δ, ppm) Solvent

2-Methyl-4-nitroaniline
Data not readily available in

search results.
-

4-Methyl-2-nitroaniline
145.1, 135.9, 130.2, 125.4,

118.9, 115.6, 20.4[3]
DMSO-d₆

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule.
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Compound
Key Absorption Bands

(cm⁻¹)
Interpretation

2-Methyl-4-nitroaniline

3480, 3370 (N-H stretching),

1580, 1310 (NO₂ stretching)[4]

[5]

Presence of amino and nitro

groups.

4-Methyl-2-nitroaniline

3480, 3360 (N-H stretching),

1620, 1575, 1340 (NO₂

stretching)[6][7]

Presence of amino and nitro

groups.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Both isomers have the same molecular weight.[8][9]

Compound Molecular Ion (m/z)
Key Fragmentation Peaks

(m/z)

2-Methyl-4-nitroaniline 152[8] 106, 77, 79, 94[8]

4-Methyl-2-nitroaniline 152[10] 135, 106, 92, 77

UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Compound λmax (nm) Solvent

2-Methyl-4-nitroaniline 385[11] Ethanol

4-Methyl-2-nitroaniline 295, 410[12] Ethanol

Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.[13]

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of

the analyte and should not have signals that overlap with the analyte's signals.[13]

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include

a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.[13]

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.[13]

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using

the residual solvent peak as a reference.[13]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[13]

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a thin pellet.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction and identify the characteristic absorption

bands.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: Introduce the sample into the ion source (e.g., Electron Ionization - EI, or

Electrospray Ionization - ESI). Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., ethanol, methanol).

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g.,

200-800 nm).

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the two

isomers.
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Caption: Experimental workflow for spectroscopic comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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